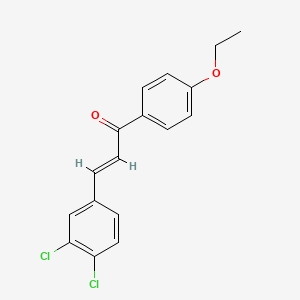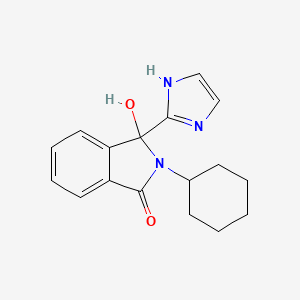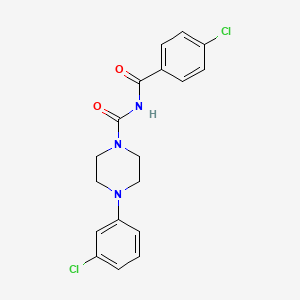
3-(3-chlorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that belongs to the family of benzimidazole derivatives. It has been extensively studied for its potential use in various scientific research applications, including drug discovery, cancer treatment, and as a fluorescent probe for biological imaging.
Mecanismo De Acción
The mechanism of action of 3-(3-chlorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to interact with DNA and interfere with DNA replication, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell death. It has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(3-chlorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its high potency and selectivity for cancer cells. It has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-(3-chlorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile. One area of research is the development of more efficient synthesis methods to increase yields and purity of the compound. Another area of research is the investigation of its potential use in combination therapy with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, research is needed to develop more effective delivery methods for in vivo applications.
Métodos De Síntesis
The synthesis of 3-(3-chlorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile involves a multi-step process that includes the condensation of 3-chlorobenzaldehyde and 2-aminomethylbenzimidazole, followed by the reaction with malononitrile and subsequent cyclization to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential use in various scientific research applications. It has been shown to have anti-cancer properties and has been used in drug discovery for the development of new cancer treatments. It has also been used as a fluorescent probe for biological imaging, allowing for the visualization of cellular structures and processes.
Propiedades
IUPAC Name |
(Z)-3-(3-chlorophenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3/c1-11-5-6-15-16(7-11)21-17(20-15)13(10-19)8-12-3-2-4-14(18)9-12/h2-9H,1H3,(H,20,21)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWWCXWWYQCWQF-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=CC=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=CC=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(acetylamino)-N-(2,6-dimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5465496.png)
![2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-N-[1-(3-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B5465503.png)
![N-methyl-1-{(2R,5S)-5-[(4-methylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5465504.png)


![7-(2,4-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5465513.png)


![3-[3,5-bis(trifluoromethyl)phenyl]-2-[2-(2-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5465540.png)
![3-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5465548.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5465561.png)
![3-(3,9-diazaspiro[5.6]dodec-9-ylcarbonyl)-2-pyridinol dihydrochloride](/img/structure/B5465565.png)
![3-{[5-(diethylamino)-1-methyl-3-pentyn-1-yl]oxy}propanenitrile](/img/structure/B5465568.png)